molecular formula C13H20N2OS B7583856 N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide

N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide

Cat. No. B7583856
M. Wt: 252.38 g/mol
InChI Key: DBMIRLJQGQUMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide inhibits the activity of BTK by binding to the kinase domain of BTK and preventing its activation. This leads to inhibition of B-cell receptor signaling and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells.
Biochemical and Physiological Effects:
N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide has been shown to have a potent inhibitory effect on BTK activity, leading to decreased proliferation and survival of B-cells. It has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines by B-cells and other immune cells.

Advantages and Limitations for Lab Experiments

N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide has several advantages for lab experiments, including its potency and specificity for BTK inhibition, as well as its ability to inhibit downstream signaling pathways. However, its limitations include its potential off-target effects and its limited solubility in aqueous solutions.

Future Directions

For research on N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide include its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It also has potential as a combination therapy with other targeted therapies or chemotherapy. Further studies are needed to elucidate its mechanism of action and to identify potential biomarkers for patient selection and monitoring.

Synthesis Methods

The synthesis of N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide involves the reaction of 1,1'-thiocarbonyldiimidazole with 4-aminopiperidine to form 1-(4-piperidinyl)-1H-1,2,3-triazole-4-carboxamide. This intermediate is then reacted with propargylamine to form N-prop-2-ynyl-1H-1,2,3-triazole-4-carboxamide, which is further reacted with 1,7-dibromoheptane to form N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide, the final product.

Scientific Research Applications

N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. Inhibition of BTK activity has been shown to have therapeutic benefits in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

N-prop-2-ynyl-1-thia-4-azaspiro[5.5]undecane-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS/c1-2-8-14-12(16)15-9-10-17-13(11-15)6-4-3-5-7-13/h1H,3-11H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMIRLJQGQUMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)N1CCSC2(C1)CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.